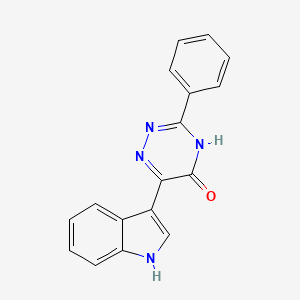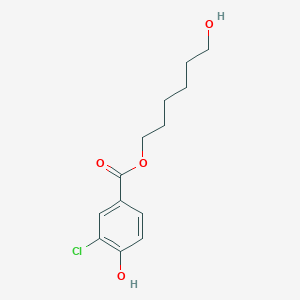
2-Decanamine, N-methyl-N-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decanamine, N-methyl-N-2-propynyl- is an organic compound belonging to the class of amines It is characterized by the presence of a decyl chain attached to an amine group, with additional methyl and propynyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanamine, N-methyl-N-2-propynyl- typically involves the alkylation of decylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-Decanamine, N-methyl-N-2-propynyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Decanamine, N-methyl-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines with reduced alkyl chains.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
2-Decanamine, N-methyl-N-2-propynyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase B (MAO-B) inhibitors.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Decanamine, N-methyl-N-2-propynyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as a monoamine oxidase B (MAO-B) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
1-Decanamine: Similar in structure but lacks the methyl and propynyl substituents.
N-Methyl-2-propynylamine: Contains the propynyl group but has a shorter alkyl chain.
N-Methyl-N-propynyl-2-phenylethylamine: A related compound with a phenylethyl group instead of a decyl chain.
Uniqueness
2-Decanamine, N-methyl-N-2-propynyl- is unique due to its specific combination of a long decyl chain and the presence of both methyl and propynyl groups on the nitrogen atom
Properties
CAS No. |
143347-06-2 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynyldecan-2-amine |
InChI |
InChI=1S/C14H27N/c1-5-7-8-9-10-11-12-14(3)15(4)13-6-2/h2,14H,5,7-13H2,1,3-4H3 |
InChI Key |
SYTFCSLHNXBWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)N(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)


![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)


![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)



![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)

![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
